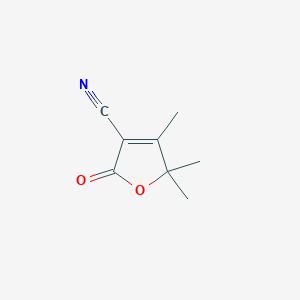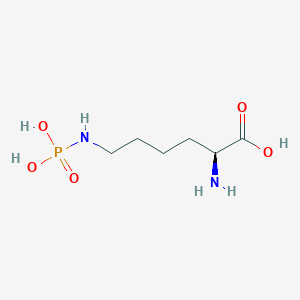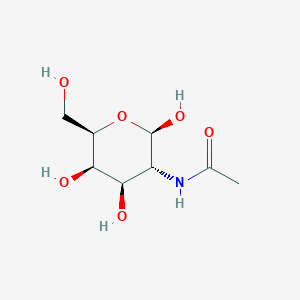
3-Ethylquinoxalin-2(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-ethylquinoxalin-2(1H)-one involves a new and effective procedure developed from o-phenylenediamine and ethyl 2-oxobutanoate, which is prepared by the Grignard reaction of diethyl oxalate with ethylmagnesium bromide or iodide (Mamedov, Kalinin, Gubaidullin, Isaikina, & Litvinov, 2005). This synthetic approach allows for the introduction of various functional groups to the ethyl side chain, demonstrating the compound's versatility for chemical modifications.
Molecular Structure Analysis
The molecular structure of a closely related compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, reveals interesting aspects of its crystal structure, including short intramolecular contacts and intermolecular hydrogen bonds (Ferfra, Ahabchane, Essassi, & Pierrot, 2000). Such structural insights are crucial for understanding the reactivity and potential applications of 3-ethylquinoxalin-2(1H)-one derivatives.
Chemical Reactions and Properties
3-Ethylquinoxalin-2(1H)-one undergoes various chemical reactions, allowing for the functionalization of the ethyl group into α-bromoethyl, α-thiocyanato, α-azidoethyl, α-phenylaminoethyl, acetyl, and bromoacetyl derivatives. These reactions enable the synthesis of 3-(2-amino-4-thiazolyl) derivatives, highlighting the compound's utility in synthesizing a wide range of functionalized molecules (Mamedov et al., 2005).
Physical Properties Analysis
The physical properties of 3-ethylquinoxalin-2(1H)-one derivatives, such as solvatochromic fluorescent 2-substituted 3-ethynylquinoxalines, are noteworthy. These compounds exhibit high fluorescence with pronounced emission solvatochromism, indicating their potential use in materials science for sensing applications (Gers, Nordmann, Kumru, Frank, & Müller, 2014).
Chemical Properties Analysis
The chemical properties of 3-ethylquinoxalin-2(1H)-one and its derivatives have been extensively studied, revealing a broad spectrum of reactivity and potential applications. For instance, the scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives demonstrates the compound's applicability in developing new pharmaceutical agents (Patil, Dhulipala, Kopperla, Sharma, Swamy, Seku, & Devunuri, 2023).
Applications De Recherche Scientifique
Application 1: Synthesis of 3-heteroaryl quinoxalin-2(1H)-ones
- Summary of the Application : Quinoxalin-2(1H)-ones are used in the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones through copper-catalyzed C-H/N-H cross-coupling reactions .
- Methods of Application : The synthesis involves the use of quinoxalin-2(1H)-ones, unprotected 2-quinoxalinones or 2-quinolinones, Cu(OAc)2, and K2CO3 in DMAc. The mixture is stirred at 120°C under air for 8 hours. The reaction is then cooled down to room temperature, diluted with ethyl acetate, and washed with water .
- Results or Outcomes : The desired products are obtained after purification by flash column chromatography .
Application 2: Antiproliferative Activity Assays
- Summary of the Application : Quinoxalin-2(1H)-ones are used in antiproliferative activity assays. These assays are used to test the ability of a substance to inhibit cell proliferation .
- Methods of Application : The general procedure for antiproliferative activity assays involves treating cells with the test substance and then measuring cell proliferation. The specific details of the procedure can vary depending on the type of cells being used and the specific assay method .
- Results or Outcomes : The results of these assays can provide valuable information about the potential therapeutic uses of a substance. In the case of quinoxalin-2(1H)-ones, the results could provide insights into their potential use in cancer treatment .
Application 3: Synthesis of 3-heteroaryl quinoxalin-2(1H)-ones
- Summary of the Application : Quinoxalin-2(1H)-ones are used in the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones through copper-catalyzed C-H/N-H cross-coupling reactions .
- Methods of Application : The synthesis involves the use of quinoxalin-2(1H)-ones, unprotected 2-quinoxalinones or 2-quinolinones, Cu(OAc)2, and K2CO3 in DMAc. The mixture is stirred at 120°C under air for 8 hours. The reaction is then cooled down to room temperature, diluted with ethyl acetate, and washed with water .
- Results or Outcomes : The desired products are obtained after purification by flash column chromatography .
Orientations Futures
The photophysical properties of quinoxalin-2(1H)-ones, including 3-Ethylquinoxalin-2(1H)-one, have long been neglected, particularly compared with those of coumarins, their oxygenated counterparts . Future research could focus on these properties and their potential applications, including chemosensing and biosensing .
Propriétés
IUPAC Name |
3-ethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBGIZOIMSCJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344853 | |
| Record name | 3-Ethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Ethylquinoxalin-2(1H)-one | |
CAS RN |
13297-35-3 | |
| Record name | 3-Ethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)



